molecular formula C16H19BrN4OS B2732902 N-(4-bromophenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide CAS No. 1396808-67-5

N-(4-bromophenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide

Cat. No.: B2732902
CAS No.: 1396808-67-5
M. Wt: 395.32
InChI Key: XYCISGSLAIHRTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(4-bromophenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide features a 4-bromophenyl group linked via an acetamide moiety to a piperidine ring substituted with a 5-methyl-1,3,4-thiadiazol-2-yl group. This structure combines a halogenated aromatic system (4-bromophenyl) with a heterocyclic thiadiazole-piperidine scaffold, which is prevalent in bioactive molecules targeting enzymes or receptors .

Properties

IUPAC Name

N-(4-bromophenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4OS/c1-11-19-20-16(23-11)12-6-8-21(9-7-12)10-15(22)18-14-4-2-13(17)3-5-14/h2-5,12H,6-10H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCISGSLAIHRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)CC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with methyl iodide under basic conditions.

    Piperidine Derivative Formation: The piperidine derivative can be synthesized by reacting piperidine with an appropriate acylating agent.

    Coupling Reaction: The final step involves coupling the bromophenyl group with the piperidine-thiadiazole intermediate using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring.

    Reduction: Reduction reactions can occur at the bromophenyl group, converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Oxidized thiadiazole derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: The compound can be studied for its potential effects on biological systems, including its binding affinity to various receptors.

    Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the thiadiazole ring can participate in hydrogen bonding and other interactions. The piperidine moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Variations

Table 1: Structural Comparison of Key Compounds
Compound Name (CID/Reference) Core Structure Substituents Key Functional Groups Molecular Formula
Target Compound Acetamide + piperidine 4-bromophenyl, 5-methyl-1,3,4-thiadiazole Piperidine, thiadiazole C₁₆H₁₈BrN₃OS
4g () Acetamide + piperazine 4-chlorophenyl, 4-fluorophenyl Piperazine, thiadiazole C₂₁H₂₀ClFN₄OS
ASN90 () Acetamide + piperazine Benzo[d][1,3]dioxol-5-yl Piperazine, thiadiazole C₁₈H₂₁N₅O₃S
N-(4-Bromophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide (CID 2056792, ) Acetamide + thioether 4-bromophenyl, 5-methyl-thiadiazole Thioether, thiadiazole C₁₁H₁₀BrN₃OS₂
N-(4-Bromophenyl)-2-[4-(2,6-dimethylphenyl)piperazin-1-yl]acetamide () Acetamide + piperazine 4-bromophenyl, 2,6-dimethylphenyl Piperazine C₂₁H₂₅BrN₃O

Key Observations :

  • The target compound distinguishes itself with a piperidine-thiadiazole core, whereas analogs like 4g () and ASN90 () use piperazine rings.
  • The 4-bromophenyl group is shared with CID 2056792 (), but the latter replaces the piperidine with a thioether linkage , reducing molecular complexity and weight .

Physical Properties

Analysis :

  • Thiadiazole derivatives generally exhibit moderate-to-high melting points (132–228°C), suggesting crystalline stability . The target compound likely falls within this range.
  • Yields for analogs like 5e (74%, ) indicate feasible synthesis, though the target compound’s synthetic route (unreported) may require optimization .

Key Findings :

  • The 4-bromophenyl group in pyridazinone derivatives () is critical for FPR2 agonism, suggesting the target compound may similarly target G-protein-coupled receptors .
  • Thiadiazole-piperazine analogs () show anticancer activity, implying the thiadiazole moiety’s role in cytotoxicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-bromophenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. For example, the piperidin-1-yl moiety can be introduced via amide bond formation between 4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine and 2-bromo-N-(4-bromophenyl)acetamide. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction rates.
  • Catalysts : Triethylamine or DMAP may facilitate amide coupling.
  • Temperature : Reactions often proceed at 60–80°C to balance yield and side-product formation .
    • Optimization Strategy : Use Design of Experiments (DoE) to test variables (temperature, stoichiometry) and monitor purity via HPLC.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm connectivity (e.g., acetamide carbonyl at ~167 ppm, thiadiazole protons at ~7.5–8.5 ppm).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z ~450).
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1650 cm1^{-1}) .
    • Purity Check : Combine TLC (silica gel, ethyl acetate/hexane) with HPLC (C18 column, UV detection).

Q. What preliminary biological assays are recommended to screen this compound’s activity?

  • Methodological Answer :

  • Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi.
  • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations.
  • Cytotoxicity Control : Include non-cancerous cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

  • Methodological Answer :

  • Structural Modifications : Synthesize analogs with substitutions on the thiadiazole (e.g., replacing methyl with ethyl) or bromophenyl groups.
  • Biological Testing : Compare activity profiles across analogs to identify critical pharmacophores.
  • Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO/LUMO) with activity .
    • Example : A 2024 study showed that replacing 5-methyl with 5-ethyl on the thiadiazole increased anticancer potency by 30% .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Reproducibility Checks : Validate assays in multiple labs with standardized protocols.
  • Target Identification : Use pull-down assays or affinity chromatography to identify binding partners (e.g., kinases, receptors).
  • Mechanistic Studies : Perform transcriptomics/proteomics to map pathways affected by the compound .
    • Case Study : Discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility or compound solubility .

Q. How can molecular docking and dynamics simulations elucidate interactions with biological targets?

  • Methodological Answer :

  • Docking Software : Use AutoDock Vina or Schrödinger to predict binding poses in active sites (e.g., EGFR kinase).
  • Force Fields : Apply AMBER or CHARMM for dynamics simulations to assess stability of ligand-target complexes.
  • Validation : Compare predicted binding energies with experimental IC50_{50} values .
    • Example : A 2025 study identified hydrogen bonding between the acetamide carbonyl and Thr766 of EGFR as critical for inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.